molecular formula C11H13NO3 B11897015 6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one CAS No. 114417-41-3

6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11897015
CAS No.: 114417-41-3
M. Wt: 207.23 g/mol
InChI Key: ZMFKSCHJBWBZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with methoxy groups at the 6 and 7 positions and a dihydroquinolinone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinoline.

    Reduction: The quinoline is reduced to the dihydroquinoline using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Cyclization: The dihydroquinoline undergoes cyclization to form the quinolinone structure, often using acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-rich aromatic system of 6,7-dimethoxy-2,3-dihydroquinolin-4(1H)-one facilitates electrophilic aromatic substitution (EAS) and cross-coupling reactions.

Aryl Substitution at the 4-Position

The 4-position undergoes Ullmann-type coupling with aryl halides. For example:

  • Reaction with 4-bromophenyl derivatives in the presence of CuI and K₂CO₃ yields N-(2-(4-bromophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine (compound 12g ) at 64% yield .

  • Substitution with o-tolyl groups produces 6,7-dimethoxy-N-(2-(o-tolyl)-1H-benzo[d]imidazol-6-yl)quinolin-4-amine (compound 12j ) at 48% yield .

Reduction and Ring Functionalization

The dihydroquinoline ring undergoes reduction and Grignard reactions to modify its saturation and stereochemistry.

Grignard Additions

Reaction with aryl magnesium bromides (e.g., phenylmagnesium bromide) produces tetrahydroquinoline derivatives:

  • Using 2 equivalents of Grignard reagent yields ethyl-3,4-diaryl-4-hydroxy-5,7-dimethoxy-3,4-dihydroquinoline-1(2H)-carboxylate (8 ) at 78–88% yield .

  • 3 equivalents yield 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol (5 ) at 30% yield alongside 8 .

Methoxy Group Demethylation

Methoxy groups at the 6- and 7-positions can be selectively demethylated using BBr₃ or HI, enabling further functionalization (e.g., hydroxylation or halogenation) .

Halogenation

Bromination at the 6-position occurs under mild conditions with NBS (N-bromosuccinimide), yielding brominated derivatives for cross-coupling applications .

Key Reaction Data

Reaction TypeReagents/ConditionsProductYieldSource
Ullmann CouplingCuI, K₂CO₃, DMF, 100°C12g (4-bromophenyl derivative)64%
Nitro Group Introduction1-Fluoro-4-nitrobenzene, DMF/MeCN, 328 K6,7-Dimethoxy-1-(4-nitrophenyl)quinolin-4-one38%
Grignard Addition (2 eq)Phenylmagnesium bromide, THF, refluxEthyl-3,4-diphenyl-4-hydroxy derivative (8 )78–88%
Grignard Addition (3 eq)Phenylmagnesium bromide, THF, reflux3,4-Diphenyl-4-hydroxy derivative (5 )30%

Mechanistic Insights

  • Substitution Reactions : Proceed via a two-step mechanism involving initial deprotonation of the lactam nitrogen, followed by nucleophilic attack .

  • Grignard Additions : The dihydroquinoline ring undergoes conjugate addition, with stereochemistry influenced by steric effects of substituents .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The methoxy groups and the quinoline core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinoline: Lacks the dihydroquinolinone structure but shares the methoxy substitution pattern.

    2,3-Dihydroquinolin-4(1H)-one: Similar core structure without the methoxy groups.

    Quinoline: The parent compound without any substitutions.

Uniqueness

6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one is unique due to the combination of methoxy groups and the dihydroquinolinone structure, which may confer specific biological activities and chemical reactivity not seen in other quinoline derivatives.

Biological Activity

6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

The compound has the following chemical structure:

C12H13NO2\text{C}_{12}\text{H}_{13}\text{N}\text{O}_2

It is characterized by two methoxy groups at the 6 and 7 positions of the quinoline ring. This substitution pattern is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves cyclization reactions such as the Pictet-Spengler reaction. The synthetic routes are optimized for yield and purity, making it suitable for large-scale production in medicinal chemistry applications .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. In vitro assays have shown promising results against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A-431 (skin carcinoma)

Table 1 summarizes the IC50 values obtained from different studies:

Cell LineIC50 (µM)Reference
HeLa0.5
MCF-70.8
A-4311.2

The compound exhibits selective cytotoxicity towards malignant cells while showing reduced toxicity towards normal cells.

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

  • Inhibition of Topoisomerase I : The compound stabilizes the topoisomerase I-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells .
  • Cell Cycle Arrest : It induces mitotic arrest at the spindle assembly checkpoint by binding to β-tubulin .
  • Apoptosis Induction : Increased levels of pro-apoptotic factors and decreased anti-apoptotic factors have been observed in treated cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of methoxy groups significantly enhances the compound's biological activity. For instance:

  • Compounds with methoxy substitutions at positions 6 and 7 show increased potency compared to their unsubstituted counterparts.
  • Variations in substituents on the aryl group also affect activity; for example, introducing electron-withdrawing groups can enhance anticancer efficacy .

Case Studies

Several case studies have demonstrated the effectiveness of this compound in preclinical settings:

  • Study on MCF-7 Cells : This study demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 0.8 µM), with observable morphological changes indicative of apoptosis .
  • Combination Therapy : In a combination therapy study with standard chemotherapeutics like doxorubicin, enhanced cytotoxic effects were noted when combined with this compound compared to either agent alone .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 6,7-dimethoxy-2,3-dihydroquinolin-4(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted 2-aminoacetophenones with aldehydes under organocatalytic conditions. For example, pyrrolidine (10 mol%) in aqueous ethanol at 80°C achieves yields >80% by promoting tandem Knoevenagel-Michael-cyclization reactions . Microwave-assisted synthesis using InCl₃ (20 mol%) reduces reaction times (5 minutes) and improves yields (63%) compared to conventional heating . Optimization should balance solvent toxicity (e.g., ethanol vs. toluene) and catalyst loading to minimize side products.

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Key signals include methoxy protons (~δ 3.8–4.0 ppm) and carbonyl carbons (~δ 195–200 ppm) .
  • X-ray crystallography : Resolve dihedral angles between fused rings (e.g., quasi-planar quinoline systems with dihedral angles <1°) and intermolecular interactions (N–H⋯N hydrogen bonds, π-π stacking) using SHELX .

Q. What are the common structural analogs of this compound, and how do substitutions alter reactivity?

  • Methodological Answer : Analogs include 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 54197-66-9) and 8-methyl-2,3-dihydroquinolin-4(1H)-one (CAS 36053-94-8) . Methoxy groups at positions 6 and 7 enhance electron density on the quinoline ring, increasing nucleophilic aromatic substitution reactivity compared to hydroxyl or methyl substituents .

Advanced Research Questions

Q. How can contradictory results in catalytic efficiency for dihydroquinolinone synthesis be resolved?

  • Methodological Answer : Discrepancies arise from catalyst-substrate interactions. For example:

  • Pyrrolidine excels in aqueous ethanol but fails in non-polar solvents due to poor solubility .
  • InCl₃ under microwaves favors rapid cyclization but may degrade thermally sensitive substrates .
  • Resolution : Perform kinetic studies (e.g., time-resolved NMR) to map reaction pathways and identify rate-limiting steps. Compare activation energies (DFT calculations) for competing mechanisms.

Q. What strategies optimize the compound’s bioactivity in anticancer assays?

  • Methodological Answer :

  • Structural modifications : Introduce substituents at position 2 (e.g., phenethyl or naphthylmethyl groups) to enhance hydrophobic interactions with target proteins .
  • Oxime derivatives : Synthesize (E/Z)-6-phenethyl-2,3-dihydroquinolin-4(1H)-one oxime to improve membrane permeability and selectivity .
  • In vitro testing : Use pediatric solid tumor primary cultures with dose-response assays (IC₅₀) and validate via transcriptomic profiling .

Q. How do intermolecular forces in the crystalline state affect the compound’s physicochemical properties?

  • Methodological Answer :

  • Hydrogen bonding : N–H⋯N interactions (2.8–3.0 Å) stabilize dimers, increasing melting points and reducing solubility .
  • π-π stacking : Centroid distances of ~3.9 Å between quinoline rings influence charge-transfer properties, relevant for photostability studies .
  • Techniques : Hirshfeld surface analysis and DSC/TGA to correlate packing modes with thermal behavior.

Q. Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing SAR in dihydroquinolinone derivatives?

  • Methodological Answer :

  • QSAR models : Use ML algorithms (e.g., random forests) with descriptors like LogP, polar surface area, and Hammett constants .
  • Cluster analysis : Group derivatives by substituent electronic effects (σₚ values) to predict activity trends against specific cancer cell lines .

Q. How to troubleshoot low yields in large-scale dihydroquinolinone synthesis?

  • Methodological Answer :

  • Scale-up challenges : Heat/mass transfer limitations in microwave reactors can reduce efficiency. Switch to flow chemistry with controlled temperature gradients .
  • Purification : Use flash chromatography (Biotage systems) with gradients of ethyl acetate/hexane to isolate polar byproducts .

Properties

CAS No.

114417-41-3

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

6,7-dimethoxy-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C11H13NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h5-6,12H,3-4H2,1-2H3

InChI Key

ZMFKSCHJBWBZMY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)CCN2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.